molecular formula C23H26N4O7 B12494276 Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B12494276
M. Wt: 470.5 g/mol
InChI Key: WCZUZUGYZOXFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound that features morpholine and nitrobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multiple steps. The process begins with the preparation of the core benzoate structure, followed by the introduction of morpholine and nitrobenzamide groups through a series of substitution and coupling reactions. Common reagents used in these reactions include brominating agents, coupling catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted benzoates and reduced nitrobenzamides.

Scientific Research Applications

METHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of phosphoinositide 3-kinase β, which plays a role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is unique due to its dual morpholine and nitrobenzamide groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C23H26N4O7/c1-32-23(29)19-14-16(2-4-21(19)26-8-12-34-13-9-26)24-22(28)18-15-17(27(30)31)3-5-20(18)25-6-10-33-11-7-25/h2-5,14-15H,6-13H2,1H3,(H,24,28)

InChI Key

WCZUZUGYZOXFQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.